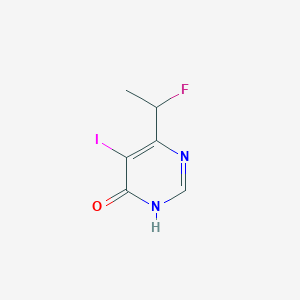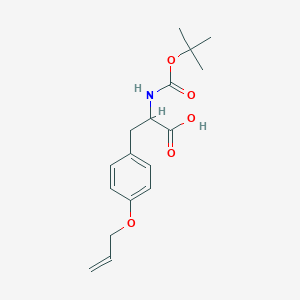
zinc;ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is one of the earliest organometallic compounds discovered and is known for its pyrophoric nature, meaning it ignites spontaneously upon exposure to air . This compound is primarily used in organic synthesis and serves as a precursor to other organozinc compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylzinc is typically prepared by the reaction of ethyl iodide with zinc metal. The reaction is carried out in an inert atmosphere to prevent the compound from igniting. The general reaction is as follows: [ \text{Zn} + 2 \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_2\text{H}_5\text{ZnC}_2\text{H}_5 + \text{ZnI}_2 ]
Industrial Production Methods
Industrial production of diethylzinc involves the reaction of zinc with ethyl chloride in the presence of a catalyst. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure safety and maximize production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylzinc undergoes several types of chemical reactions, including:
Oxidation: Diethylzinc reacts with oxygen to form zinc oxide and ethane.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other organic groups.
Addition: Diethylzinc can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Oxidation: Requires exposure to air or oxygen.
Substitution: Typically involves halides or other electrophiles.
Addition: Often carried out in the presence of a solvent like ether or tetrahydrofuran (THF).
Major Products
Oxidation: Zinc oxide and ethane.
Substitution: Various organozinc compounds.
Addition: Alcohols.
Wissenschaftliche Forschungsanwendungen
Diethylzinc has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in drug synthesis and as a precursor to pharmaceuticals.
Industry: Used in the production of fine chemicals and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism by which diethylzinc exerts its effects involves the formation of a zinc-carbon bond. This bond is highly reactive and can participate in various chemical reactions. The zinc atom acts as a Lewis acid, accepting electron pairs from other molecules, which facilitates the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylzinc: Similar to diethylzinc but with methyl groups instead of ethyl groups.
Diethylmagnesium: Contains magnesium instead of zinc.
Diethylaluminum chloride: Contains aluminum and a chloride group.
Uniqueness
Diethylzinc is unique due to its high reactivity and pyrophoric nature. It is less stable than its magnesium and aluminum counterparts, making it more suitable for specific reactions that require a highly reactive organometallic compound .
Eigenschaften
Molekularformel |
C4H10Zn |
|---|---|
Molekulargewicht |
123.5 g/mol |
IUPAC-Name |
zinc;ethane |
InChI |
InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
IPSRAFUHLHIWAR-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH2-].C[CH2-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-METHYLBENZO[D]OXAZOLE-2-THIOL](/img/structure/B8774685.png)












![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)
